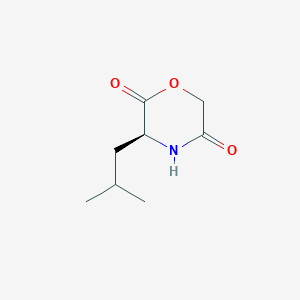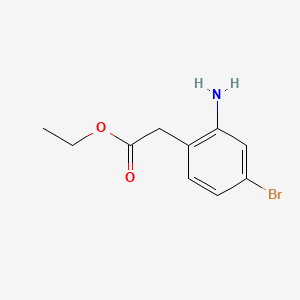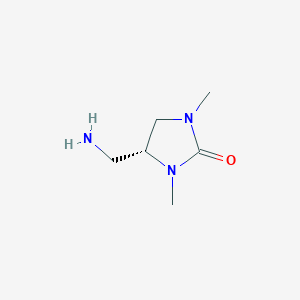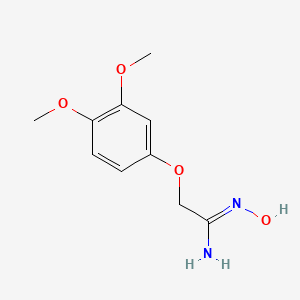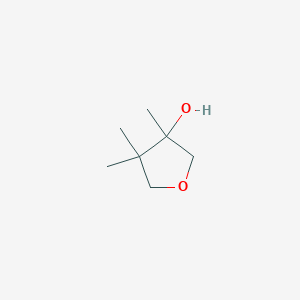
3,4,4-Trimethyltetrahydrofuran-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,4-Trimethyltetrahydrofuran-3-ol is a heterocyclic organic compound with the molecular formula C7H14O2 It is a derivative of tetrahydrofuran, where the ring structure is substituted with three methyl groups and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4-Trimethyltetrahydrofuran-3-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 2,2,3,3-tetramethylbutane-1,4-diol with an acid catalyst to induce cyclization and form the tetrahydrofuran ring . The reaction is usually carried out in an inert solvent such as dimethyl sulfoxide at elevated temperatures around 160°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving continuous flow reactors and advanced purification techniques such as distillation and crystallization to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3,4,4-Trimethyltetrahydrofuran-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2) can be used to introduce halogen atoms into the molecule.
Major Products Formed
Oxidation: Formation of 3,4,4-trimethyltetrahydrofuran-3-one.
Reduction: Formation of 3,4,4-trimethyltetrahydrofuran.
Substitution: Formation of halogenated derivatives such as 3,4,4-trimethyltetrahydrofuran-3-bromide.
Aplicaciones Científicas De Investigación
3,4,4-Trimethyltetrahydrofuran-3-ol has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis due to its unique structural properties.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,4,4-Trimethyltetrahydrofuran-3-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The methyl groups provide steric hindrance, affecting the compound’s overall reactivity and interaction with other molecules. The compound’s unique ring structure allows it to participate in various chemical reactions, making it a versatile reagent in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
3,3,4,4-Tetramethyltetrahydrofuran: Similar in structure but lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2,2,5,5-Tetramethyltetrahydrofuran: Another derivative of tetrahydrofuran with different substitution patterns, leading to different chemical properties.
Uniqueness
3,4,4-Trimethyltetrahydrofuran-3-ol is unique due to the presence of both methyl groups and a hydroxyl group on the tetrahydrofuran ring. This combination of functional groups provides a balance of steric hindrance and reactivity, making it a valuable compound in various chemical applications.
Propiedades
Número CAS |
387357-60-0 |
|---|---|
Fórmula molecular |
C7H14O2 |
Peso molecular |
130.18 g/mol |
Nombre IUPAC |
3,4,4-trimethyloxolan-3-ol |
InChI |
InChI=1S/C7H14O2/c1-6(2)4-9-5-7(6,3)8/h8H,4-5H2,1-3H3 |
Clave InChI |
IELABRGJVOAXMF-UHFFFAOYSA-N |
SMILES canónico |
CC1(COCC1(C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Ethynyl-3-oxabicyclo[3.1.0]hexane](/img/structure/B14883900.png)
![2-(3,4-dihydroxyphenyl)-5-hydroxy-10-(5-methylfuran-2-yl)-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione](/img/structure/B14883902.png)
